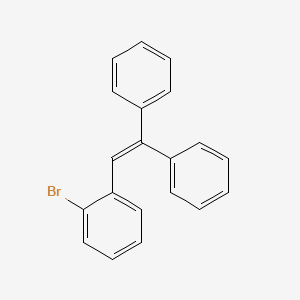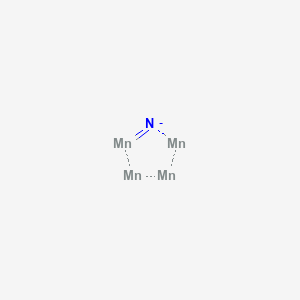
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone is an organic compound characterized by a cyclopropene ring substituted with a methyl group and an isopropyl group
Preparation Methods
The synthesis of 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-propan-2-ylcycloprop-2-en-1-ol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents like lithium aluminum hydride can yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclopropene derivatives.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, which may be catalyzed by specific enzymes, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone include other cyclopropene derivatives such as 1-(3-methyl-2-quinoxalinyl)ethanone and 1-(2-methyl-1-cyclopenten-1-yl)ethanone . These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(2-methyl-3-propan-2-ylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-5(2)8-6(3)9(8)7(4)10/h5,9H,1-4H3 |
InChI Key |
NYRLNKBOVQHLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)


